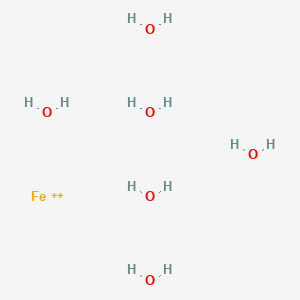
Hexaaquairon(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquairon(II) is a coordination compound that consists of a central iron(II) ion surrounded by six water molecules. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of hexaaquairon(II) is not fully understood, but it is believed to involve the coordination of the water molecules around the central iron(II) ion. This coordination can lead to the formation of various complexes and can affect the reactivity and properties of the compound.
Effets Biochimiques Et Physiologiques
Hexaaquairon(II) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexaaquairon(II) in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can affect its reactivity and properties.
Orientations Futures
There are several possible future directions for research involving hexaaquairon(II). One area of interest is the development of new catalysts based on this compound. Another area of research is the study of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and properties of this compound, which could lead to new insights and applications in various fields.
Méthodes De Synthèse
Hexaaquairon(II) can be synthesized through the reaction of iron(II) salts with water under specific conditions. The most common method involves the reaction of iron(II) sulfate with water in the presence of a reducing agent such as ascorbic acid or sodium sulfite.
Applications De Recherche Scientifique
Hexaaquairon(II) has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and behavior of metal ions in solution. It has also been used in the development of new catalysts for various chemical reactions.
Propriétés
Numéro CAS |
15365-81-8 |
|---|---|
Nom du produit |
Hexaaquairon(II) |
Formule moléculaire |
FeH12O6+2 |
Poids moléculaire |
163.94 g/mol |
Nom IUPAC |
iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |
Clé InChI |
JFCJMVGVPNMORU-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Fe+2] |
SMILES canonique |
O.O.O.O.O.O.[Fe+2] |
Autres numéros CAS |
15365-81-8 |
Synonymes |
hexaaquairon(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




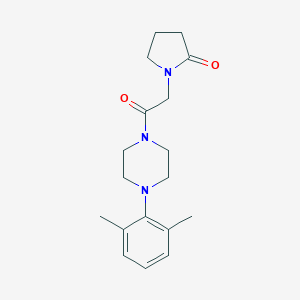

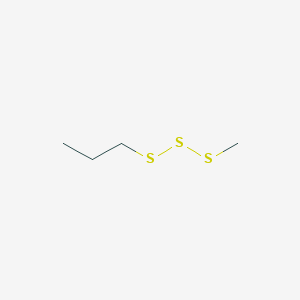
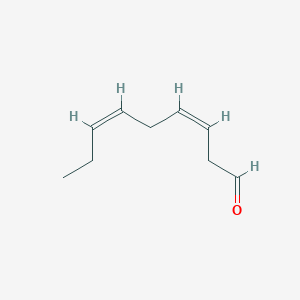
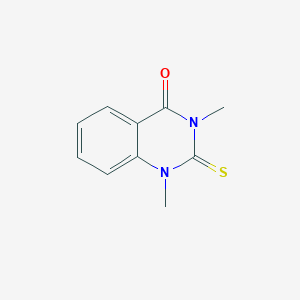
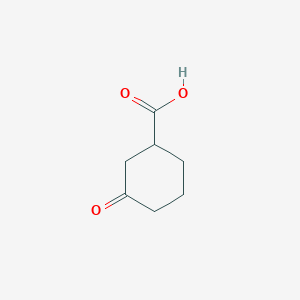
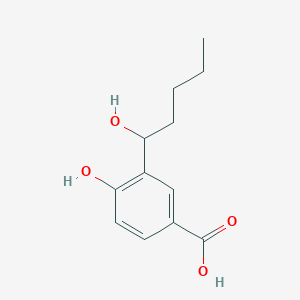
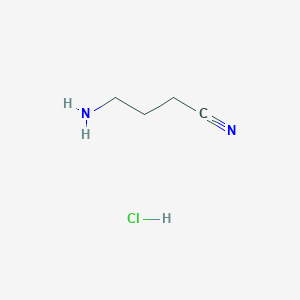

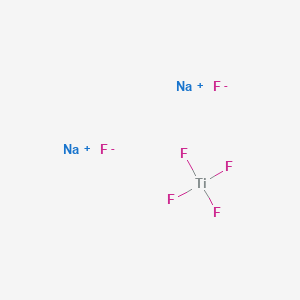
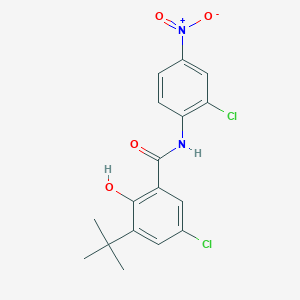
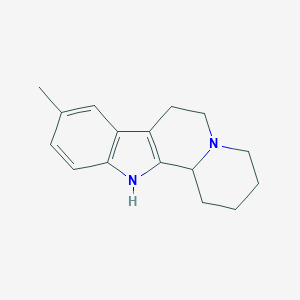
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)